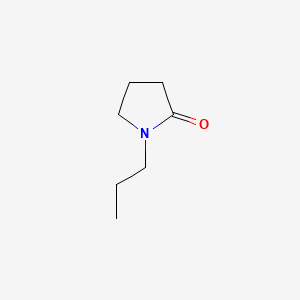
1-isopropyl-1H-pyrazol-5-amine
Overview
Description
1-Isopropyl-1H-pyrazol-5-amine is a chemical compound with the empirical formula C6H11N3 . It has a molecular weight of 125.17 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole compounds like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)n1nccc1N . The InChI representation is 1S/C6H11N3/c1-5(2)9-6(7)3-4-8-9/h3-5H,7H2,1-2H3 .
Scientific Research Applications
Microwave Synthesis
A study by Everson et al. (2019) highlights a microwave-mediated synthesis method for 1H-pyrazole-5-amines, which allows for rapid product formation with minimal purification. This method is efficient for various functional groups and can be performed on different scales, from milligram to gram levels, demonstrating its versatility in chemical synthesis and potential application in large-scale production or parallel combination synthesis (Everson et al., 2019).
Heterocyclic Ketene Aminal Synthesis
Yu et al. (2013) developed an efficient one-pot synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This solvent-free and catalyst-free method is highly efficient and environmentally benign, making it suitable for drug discovery and large-scale synthesis (Yu et al., 2013).
Intermolecular C-H Amination
Wu et al. (2014) described a rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, providing a method for aromatic C-H amination with a broad scope of aminating reagents. This process is significant for its mild reaction conditions and low catalyst loading, highlighting its potential in synthesizing aminated drugs (Wu et al., 2014).
Synthesis of Fluorescent Compounds
Szlachcic et al. (2017) developed a method for synthesizing substituted 1H-pyrazolo[3,4-b]quinolines, characterized by high-fluorescence intensity. These compounds have been tested as emitters for organic light-emitting diodes, illustrating their potential application in electronic and photonic devices (Szlachcic et al., 2017).
Multicomponent Reactions
Hill (2016) reported on a mild, catalyst-free multicomponent preparation of 1H-pyrazolo[3,4-b]pyridines. This one-pot synthesis method provides a rapid way to access structurally diverse products, demonstrating its utility in the development of novel chemical compounds (Hill, 2016).
Synthesis and Characterization for Biological Activity
Titi et al. (2020) synthesized and characterized various pyrazole derivatives, focusing on their biological activity against breast cancer and microbes. This study emphasizes the role of 1H-pyrazol-5-amines in medicinal chemistry, particularly in the development of compounds with potential therapeutic applications (Titi et al., 2020).
Domino Reactions for Heterocyclic Synthesis
Gunasekaran et al. (2014) utilized a l-proline-catalyzed domino reaction to synthesize N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This method, involving the formation of multiple bonds and a six-membered ring in a one-pot operation, showcases the versatility of 1H-pyrazol-5-amines in constructing complex heterocycles (Gunasekaran et al., 2014).
Corrosion Inhibition
Chetouani et al. (2005) explored the use of bipyrazolic compounds, including derivatives of 1H-pyrazol-5-amine, as corrosion inhibitors for iron in acidic media. This study demonstrates the potential application of these compounds in industrial corrosion protection (Chetouani et al., 2005).
Synthesis of Organic Compounds for Drug Discovery
Kucharek and Danel (2021) presented a palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amines, facilitating the synthesis of diverse pyrazole derivatives. This method is noteworthy for its one-step process using commercially available aminopyrazoles, indicating its applicability in drug discovery and organic synthesis (Kucharek & Danel, 2021).
Ultrasonic-Assisted Synthesis
Swami et al. (2021) reported an ultrasound-assisted synthesis of pyrazole centered 1,5-disubstituted tetrazoles. This green protocol highlights the role of 1H-pyrazol-5-amines in facilitating rapid, solvent-free, and high-yield reactions, underscoring their importance in the development of environmentally friendly synthetic methods (Swami et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for 1-isopropyl-1H-pyrazol-5-amine are not mentioned in the available literature, the field of pyrazole chemistry is of great interest due to the therapeutic potential of pyrazole compounds . Therefore, it is likely that future research will continue to explore the synthesis and applications of such compounds.
Mechanism of Action
Target of Action
It is known that pyrazole compounds, which include 1-isopropyl-1h-pyrazol-5-amine, have a broad range of biological activities . These activities suggest that the compound may interact with various biological targets.
Mode of Action
Pyrazole compounds are known to interact with their targets in various ways, leading to a range of biological effects
Properties
IUPAC Name |
2-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-6(7)3-4-8-9/h3-5H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRQLLLOCPXPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360211 | |
| Record name | 1-isopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-16-1 | |
| Record name | 1-isopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(4-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1362712.png)


![2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzenecarbonitrile](/img/structure/B1362717.png)

![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)


